

# Addressing graphite exfoliation in propylene carbonate/ethylene carbonate blends

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Compound Name:	Ethylene carbonate					
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# Technical Support Center: Graphite Anode Stability in PC/EC Blends

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene carbonate (PC) and **ethylene carbonate** (EC) electrolyte blends for graphite-based lithium-ion batteries.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my graphite anode exhibiting poor performance (e.g., low capacity, poor efficiency) when using an electrolyte with a high concentration of propylene carbonate (PC)?

A1: The primary reason for poor performance is likely graphite exfoliation. Propylene carbonate molecules can co-intercalate into the graphite layers along with lithium ions.[1] This process leads to the structural degradation of the anode, causing a significant drop in capacity and efficiency. In pure PC electrolytes, this co-intercalation is severe and can prevent the formation of a stable Solid Electrolyte Interphase (SEI), which is crucial for protecting the graphite structure.[2][3]

Q2: I'm observing a large irreversible capacity loss in the first cycle. What is the cause and how can I mitigate it?

## Troubleshooting & Optimization





A2: A large irreversible capacity loss in the first cycle is primarily due to the reductive decomposition of the electrolyte to form the SEI layer and the exfoliation of graphite. In PC-rich electrolytes, the continuous co-intercalation and subsequent decomposition of PC consumes a significant amount of lithium, leading to high irreversible capacity.[1]

#### Mitigation Strategies:

- Incorporate **Ethylene Carbonate** (EC): EC is known to form a more stable and effective SEI layer on graphite compared to PC. This SEI layer can suppress PC co-intercalation.
- Use Electrolyte Additives: Additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) can be introduced to the electrolyte. These additives are reduced at a higher potential than PC, forming a protective SEI layer that prevents PC co-intercalation and graphite exfoliation.[3][4][5]
- Optimize Formation Protocol: A slow formation cycle (low C-rate) for the first few cycles can help in forming a more uniform and stable SEI layer, which is critical for long-term performance.

Q3: My battery shows good initial performance, but the capacity fades quickly over subsequent cycles. What could be the issue?

A3: Rapid capacity fading, even after a seemingly successful first cycle, can be attributed to an unstable or continuously growing SEI layer. If the initial SEI is not robust, PC can still slowly intercalate and decompose over cycles, leading to gradual degradation of the graphite anode. This continuous electrolyte decomposition consumes lithium ions, leading to capacity fade. Additionally, the cracking of graphite particles due to volume changes during cycling can expose fresh surfaces to the electrolyte, leading to further SEI formation and capacity loss.

#### **Troubleshooting Steps:**

- Analyze the SEI Layer: Use techniques like SEM and XPS to examine the morphology and composition of the SEI layer on the cycled anode. A thick, non-uniform, or cracked SEI can indicate instability.
- Evaluate Electrolyte Additives: Consider increasing the concentration or trying different additives (e.g., VC, FEC, or inorganic salts like KPF6) that are known to form more resilient



SEI layers.

Control Temperature: Operating at elevated temperatures can sometimes suppress
exfoliation during the initial cycles by promoting the formation of a more inorganic SEI.[6]
However, high temperatures can also accelerate other degradation mechanisms, so this
needs to be carefully controlled.

Q4: How do I choose the right concentration of additives like VC or FEC?

A4: The optimal concentration of additives is a trade-off. A small amount (typically 1-5 wt%) is often sufficient to form a protective SEI. However, an excess of additives can be detrimental, leading to increased impedance, reduced ionic conductivity, and potentially side reactions at the cathode at high voltages. It is recommended to perform a concentration optimization study for your specific system.

## **Data Presentation**

The following tables summarize quantitative data on the impact of electrolyte composition and additives on the performance of graphite anodes.

Table 1: Effect of Additives on Initial Coulombic Efficiency (ICE) and Capacity of Graphite Anodes



Electrolyte Composition	Initial Charge Capacity (mAh/g)	Initial Discharge Capacity (mAh/g)	Initial Coulombic Efficiency (%)	Reference
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC	-	366.7	89.0	[1][7]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 2 wt% HTCN	-	-	-	[1][7]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 4 wt% HTCN	411.7	366.7	89.0	[1][7]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 6 wt% HTCN	-	-	83.9	[1][7]
1.2 M LiPF6 in EC/EMC (3:7) (Standard)	-	-	-	[4]
1.2 M LiPF6 in EC/EMC (3:7) + 3 wt% VC	-	-	-	[4]
1.2 M LiPF6 in EC/EMC (3:7) + 3 wt% FEC	-	-	-	[4]
1 M LiClO4 in PC + Additives	335 - 352	-	-	[8]



Note: HTCN = 1,3,6-hexanetrinitrile. Data for some fields were not available in the provided search results and are marked as "-".

Table 2: Capacity Retention of Graphite Anodes with Different Electrolyte Additives

Electrolyte Composition	Cell Configuration	Cycling Conditions	Capacity Retention after 100 Cycles (%)	Reference
Standard Electrolyte	Si-graphite/Li	-	64.0	[9]
Standard + FEC	Si-graphite/Li	-	88.4	[9]
1.0 M LiPF6 in EC/DMC (3:7) + 5 wt% FEC + 4 wt% HTCN	Li/Graphite	2.0C	78.4	[1][7]
1 M LiPF6 in EC/EMC + 1 wt% VC	Graphite/NMC62 2	C/2	~93	[10]
1 M LiPF6 in EC/EMC + 0.001 M KPF6	Graphite/NMC62 2	C/2	~93	[10]

## **Experimental Protocols**

- 1. Cyclic Voltammetry (CV) for Anode Characterization
- Objective: To study the electrochemical reduction and oxidation processes occurring at the graphite anode, including SEI formation and lithium intercalation/de-intercalation.
- Cell Setup: A three-electrode setup is recommended, using the graphite electrode as the
  working electrode, lithium metal as both the counter and reference electrodes.[11][12] A twoelectrode coin cell (e.g., CR2032) with lithium metal as the counter electrode can also be
  used.

## Troubleshooting & Optimization





• Electrolyte: The PC/EC blend with the desired lithium salt (e.g., 1M LiPF6) and any additives under investigation.

#### Procedure:

- Assemble the cell in an argon-filled glovebox to prevent moisture and air contamination.
- Connect the cell to a potentiostat.
- Set the potential window typically from the open-circuit voltage (OCV, ~3V vs. Li/Li+) down to 0.01V and back up to 3.0V.
- Set a slow scan rate, for example, 0.1 mV/s, to allow for the clear resolution of electrochemical events.[13]
- Run the CV for at least three cycles to observe the initial SEI formation (typically in the first cycle) and subsequent stable cycling.

#### Data Analysis:

- First Cycle: Look for reduction peaks at potentials above 0.8V vs. Li/Li+, which correspond
  to the decomposition of electrolyte components and the formation of the SEI. The large,
  irreversible current in this region is indicative of SEI formation.
- Subsequent Cycles: The disappearance of the initial reduction peaks and the appearance
  of reversible peaks at lower potentials (<0.3V vs. Li/Li+) indicate the intercalation and deintercalation of lithium into graphite. The stability of these peaks over cycles suggests
  good reversibility.</li>
- 2. Scanning Electron Microscopy (SEM) for Electrode Morphology
- Objective: To visually inspect the surface morphology of the graphite anode before and after cycling to identify signs of exfoliation, cracking, or SEI layer formation.[14][15]
- Sample Preparation:
  - Cycle the battery for the desired number of cycles.

## Troubleshooting & Optimization





- Disassemble the cell in an argon-filled glovebox.
- Carefully retrieve the graphite anode.
- Gently rinse the electrode with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[14]
- Dry the electrode under vacuum.
- Mount the dried electrode onto an SEM stub using conductive carbon tape. For cross-sectional imaging, the electrode can be cut or fractured, or a cross-section can be prepared using a focused ion beam (FIB).[14]

#### · SEM Analysis:

- Transfer the sample to the SEM chamber, minimizing exposure to air. An air-sensitive sample transfer vessel is recommended.[14]
- Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the SEI layer and enhance surface detail.
- Acquire images at various magnifications to observe the overall electrode structure and individual graphite particles.
- Look for signs of exfoliation (flaky, separated graphene sheets), particle cracking, and the
  presence of a surface film (the SEI). Energy-Dispersive X-ray Spectroscopy (EDS) can be
  used for elemental analysis of the surface.[14]
- 3. In-situ Atomic Force Microscopy (AFM) for SEI Formation Studies
- Objective: To observe the real-time formation and evolution of the SEI layer on a model graphite surface (such as Highly Oriented Pyrolytic Graphite - HOPG) during electrochemical cycling.[16][17]
- Cell Setup: A specialized electrochemical AFM cell is required. The HOPG serves as the
  working electrode, and lithium metal is used for the counter and reference electrodes. The
  cell is filled with the electrolyte of interest.



#### • Procedure:

- Assemble the in-situ AFM cell inside a glovebox.
- Mount the cell onto the AFM stage.
- Engage the AFM tip with the HOPG surface in tapping mode to minimize surface damage.
- Begin electrochemical cycling (e.g., a slow CV scan) while simultaneously acquiring AFM images of the surface.

#### Data Analysis:

- Monitor changes in the surface topography of the HOPG as the potential is swept.
- The appearance of new surface features, changes in surface roughness, and the growth of layers can be attributed to the formation of the SEI.
- Correlate the observed morphological changes with the electrochemical data from the CV to understand at which potentials different SEI components are formed.

#### 4. Chronopotentiometry for Intercalation Studies

- Objective: To study the voltage response of the graphite electrode under a constant current, which can provide insights into the kinetics of lithium intercalation and the stability of the electrode-electrolyte interface.[18][19]
- Cell Setup: A two or three-electrode cell setup similar to that for CV can be used.

#### Procedure:

- Assemble the cell in a glovebox.
- Connect the cell to a galvanostat/potentiostat.
- Apply a constant cathodic (charging) current and record the potential of the graphite electrode as a function of time until a lower cutoff voltage (e.g., 0.01V) is reached.



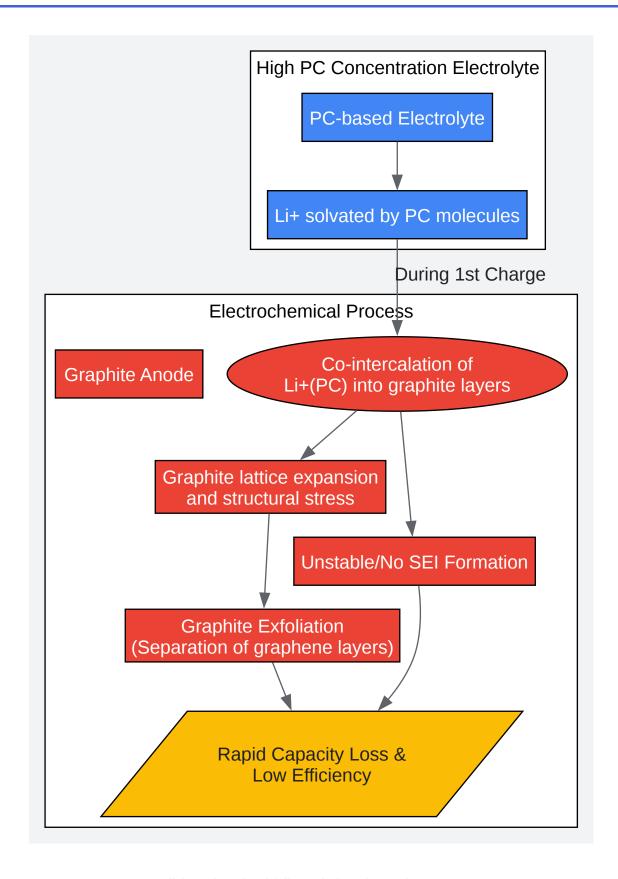
• Then, apply a constant anodic (discharging) current and record the potential versus time until an upper cutoff voltage (e.g., 1.5V) is reached.

#### • Data Analysis:

- The voltage plateaus in the chronopotentiogram correspond to the phase transitions of lithium-graphite intercalation compounds.
- A long, flat plateau during the initial charge at around 0.8-1.0V can indicate significant electrolyte decomposition and PC co-intercalation.
- The stability of the voltage profiles over multiple cycles is an indicator of good electrochemical performance.

### **Visualizations**

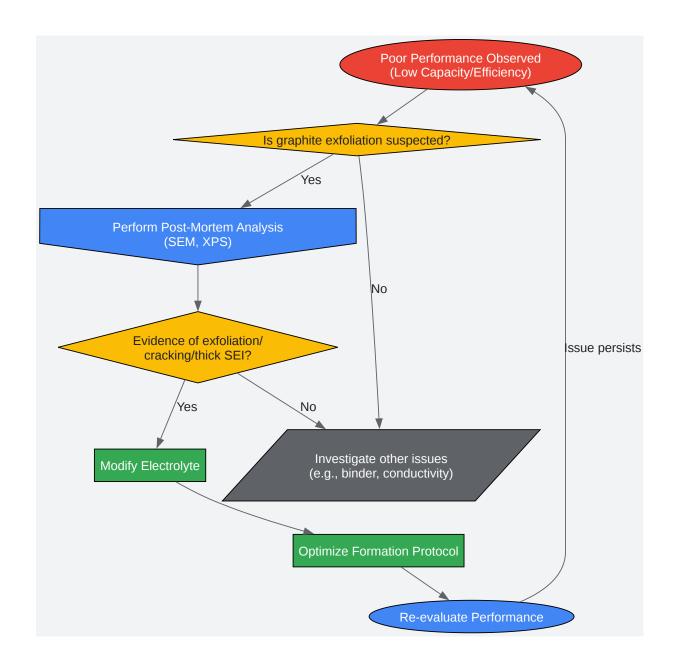




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Figure 1. Mechanism of PC-induced graphite exfoliation.





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**Figure 2.** Troubleshooting workflow for graphite anode failure.



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